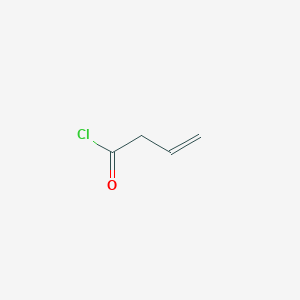

3-丁烯酰氯

描述

Synthesis Analysis

The synthesis of compounds involving but-3-enoyl chloride or its derivatives often employs palladium-catalyzed amination of vinyl chlorides, providing a new entry to imines, enamines, and 2-amino-1,3-butadienes. This methodology extends to the synthesis of complex molecules and highlights the utility of but-3-enoyl chloride in creating a broad range of functionalized organic compounds (Barluenga, et al., 2004).

Molecular Structure Analysis

The molecular structure and conformational preferences of but-3-enoyl chloride derivatives have been explored through computational studies. These studies, including density functional theory (DFT), provide insights into the electronic structure, highlighting cis and trans conformational stability and predicting predominant conformations based on rotational barriers (Umar & Abdalla, 2017).

Chemical Reactions and Properties

But-3-enoyl chloride participates in a range of chemical reactions, showcasing its reactivity towards nucleophiles. The compound's ability to undergo reactions with amines, alcohols, and other reagents underlines its importance in organic synthesis. Studies have demonstrated its role in facilitating the synthesis of aromatic compounds, including substituted naphthalenes and anthracenes, through iridium-catalyzed reactions with internal alkynes (Yasukawa, et al., 2002).

科学研究应用

烯丙基氯化物的钯催化羰基化:吉田等人(1974 年)研究了苯溶液中各种压力下由烯丙基氯化物和一氧化碳合成 3-丁烯酰氯的过程。他们探讨了该反应的动力学方面,这在有机合成和工业应用中具有重要意义 (吉田、杉田、工藤和武崎,1974)。

2-丁烯酰氯的振动光谱:杜里格等人(1993 年)对 2-丁烯酰氯进行了拉曼光谱和红外光谱研究。他们对振动特性和构象稳定性的研究提供了对分子结构的见解,这与材料科学和分子化学相关 (杜里格、格罗纳、科斯特纳和王,1993)。

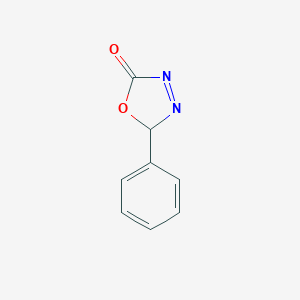

手性 3-(烯酰基)-1,3-恶唑烷-2-酮的合成:Soloshonok 等人(2002 年)开发了一种使用烯酰氯制备手性 3-[(E)-烯酰基]-1,3-恶唑烷-2-酮的方案。该方法在药物和有机化学中对于合成复杂分子具有重要意义 (Soloshonok、植木、姜、蔡和 Hruby,2002)。

丙烯酰氯的狄尔斯-阿尔德反应:肖普弗等人(1994 年)探索了路易斯酸催化的丁-1,3-二烯基硫氰酸酯与丙烯酰氯的串联反应。该反应是合成复杂有机化合物(尤其是在制药工业)中的基础反应 (肖普弗、侯爵、帕斯奎尔和内尔,1994)。

呋喃酸纤维素的合成:科勒和海因策(2007 年)研究了使用 1-N-丁基-3-甲基咪唑氯化物对纤维素进行 2-糠酰氯均相酰化的过程。这项研究与绿色化学和材料科学领域相关 (科勒和海因策,2007)。

2-丁烯酰膦酸二甲酯的合成:Szpala、Tebby 和 Griffiths(1981 年)描述了由 2-丁烯酰氯制备反式-2-丁烯酰膦酸二甲酯的过程。这项研究与有机磷化合物的合成相关,这些化合物在农业和药物化学中很重要 (Szpala、Tebby 和 Griffiths,1981)。

三烷胺介导的烯烃分子内酰化:松尾等人(2010 年)研究了三烷胺介导的戊-4-烯酰氯分子内环化。这项研究有助于开发有机化学中的新合成方法 (松尾、星川、佐佐木和石桥,2010)。

安全和危害

作用机制

Target of Action

The primary target of But-3-enoyl Chloride is enoyl- (acyl-carrier protein) (ACP) reductase , which is ubiquitously distributed in bacteria, fungi, and various plants . This enzyme catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems .

Mode of Action

But-3-enoyl Chloride exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . This interruption of cell membrane synthesis leads to bacterial growth inhibition .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . By inhibiting enoyl- (acyl-carrier protein) (ACP) reductase, But-3-enoyl Chloride disrupts the elongation of fatty acids, which is a crucial process for the synthesis of cell membranes .

Result of Action

The primary result of But-3-enoyl Chloride’s action is the inhibition of bacterial growth . By interrupting the synthesis of cell membranes, it prevents bacteria from growing and proliferating .

属性

IUPAC Name |

but-3-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSPWNNXVDXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450310 | |

| Record name | But-3-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-3-enoyl Chloride | |

CAS RN |

1470-91-3 | |

| Record name | But-3-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

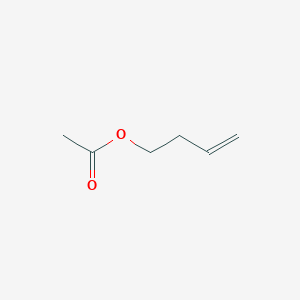

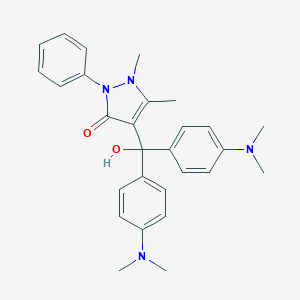

Feasible Synthetic Routes

Q & A

Q1: What is a notable catalytic application of but-3-enoyl chloride, and how does the reaction proceed?

A1: But-3-enoyl chloride is a key intermediate in the palladium-catalyzed carbonylation of allyl chloride to synthesize but-3-enoyl chloride itself. [] This reaction involves a multi-step mechanism where [π-C3H5PdCl]2 reacts with carbon monoxide to form a palladium complex with but-3-enoyl chloride as a ligand. Subsequent reductive elimination releases the final product, but-3-enoyl chloride, regenerating the palladium catalyst. [] You can find the proposed reaction mechanism and associated rate constants within the research. []

Q2: Can other catalysts be used for the carbonylation of allylic halides?

A2: Yes, besides palladium catalysts, triethylphosphine complexes of rhodium can also catalyze the carbonylation of allylic halides like allyl chloride, bromide, and iodide. [] This reaction, conducted in ethanol, primarily yields ethyl but-3-enoate, with some ethyl prop-2-enoate formed as a byproduct. []

Q3: Are there any structural analogs of but-3-enoyl chloride explored in the provided research?

A3: Yes, the research explores the synthesis of various compounds containing the but-3-enoyl group. These include mono- and 1,1′-bis(3,4,4-trichlorobut-3-enoyl)-ferrocenes, 3,4,4-trichlorobut-3-enoylcymantrene, 3,4-dibromo-3,4,4-trichloro-1-phenylbutan-1-one, and 2-bromo-3,4,4-trichlorobut-3-enoates. [, , ] These studies showcase the versatility of but-3-enoyl chloride as a building block for synthesizing more complex molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。